REACTION_SMILES
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[Br-:20].[C:13]([C:14]([CH3:15])([CH3:16])[CH3:17])(=[O:18])[Cl:19].[CH2:38]([Cl:39])[Cl:40].[CH3:21][CH2:22][CH2:23][CH2:24][N+:25]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:34][CH2:35][CH2:36][CH3:37].[K+:2].[OH-:1].[OH2:3].[OH:4][CH:5]([CH2:6][C:7]([CH3:8])([CH3:9])[O:10][OH:11])[CH3:12]>>[OH:4][CH:5]([CH2:6][C:7]([CH3:8])([CH3:9])[O:10][O:11][C:13]([C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)CC(C)(C)OO
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Name
|
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Type
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product
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Smiles
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CC(O)CC(C)(C)OOC(=O)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |